(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one
CAS No.: 637753-49-2
Cat. No.: VC4753695
Molecular Formula: C17H11ClO5
Molecular Weight: 330.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637753-49-2 |
|---|---|
| Molecular Formula | C17H11ClO5 |
| Molecular Weight | 330.72 |
| IUPAC Name | (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C17H11ClO5/c18-11-3-9(17-10(4-11)7-21-8-22-17)5-15-16(20)13-2-1-12(19)6-14(13)23-15/h1-6,19H,7-8H2/b15-5- |
| Standard InChI Key | KHLBVMJFRBMOOZ-WCSRMQSCSA-N |
| SMILES | C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)O)OCO1 |
Introduction
(Z)-2-((6-chloro-4H-benzo[d]13dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic molecule belonging to the class of benzofuran derivatives. It features a benzo[d]dioxin moiety and a benzofuran core, which are crucial for its chemical properties and potential biological activities. The presence of chlorine in the benzo[d]dioxin segment suggests enhanced pharmacological properties, as halogenated compounds often exhibit significant biological activity.
Synthesis
The synthesis of (Z)-2-((6-chloro-4H-benzo[d]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one involves advanced organic chemistry techniques. These methods typically require multiple steps, including the formation of the methylene bridge between the benzofuran and benzo[d]dioxin moieties. The synthesis process demands careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired product. Techniques like chromatography are often employed for purification.
Research Findings and Future Directions
While detailed research findings specific to (Z)-2-((6-chloro-4H-benzo[d]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one are scarce, studies on related benzofuran derivatives highlight their potential in medicinal chemistry. Future research should focus on exploring its biological activity and potential therapeutic applications, particularly in areas where benzofuran derivatives have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume